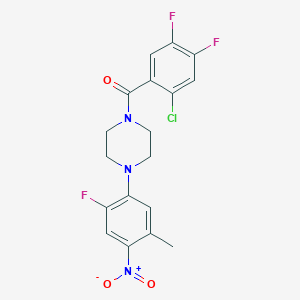
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. It may also interact with cellular membranes and disrupt their function.
Biochemical and physiological effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have antiviral activity. However, the compound may also have toxic effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments include its high potency and selectivity, as well as its ability to inhibit the growth of various pathogens. However, the compound may also have limitations such as its potential toxicity and lack of specificity towards certain targets.
Orientations Futures
For the use of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine include further studies to elucidate its mechanism of action and to identify its specific targets. It may also be evaluated for its potential use in combination therapy with other drugs. Additionally, the compound may be modified to improve its potency, selectivity, and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves a multi-step process that includes the reaction of 2-chloro-4,5-difluorobenzoic acid with 2-fluoro-5-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with piperazine in the presence of a base such as triethylamine (TEA) to yield the final product.
Applications De Recherche Scientifique
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been used in various scientific research applications such as drug discovery, pharmacology, and medicinal chemistry. It has been evaluated for its potential use as an anticancer agent, antifungal agent, and antitubercular agent. It has also been studied for its activity against various bacterial strains and viruses.
Propriétés
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c1-10-6-17(15(22)9-16(10)25(27)28)23-2-4-24(5-3-23)18(26)11-7-13(20)14(21)8-12(11)19/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUIAPAEMIKZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)

![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
![1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)
![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)
![1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine](/img/structure/B5182930.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![{2,6-dichloro-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5182949.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182969.png)
![dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5182975.png)
![8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182979.png)
![3-benzyl-1-(2-phenylethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182986.png)